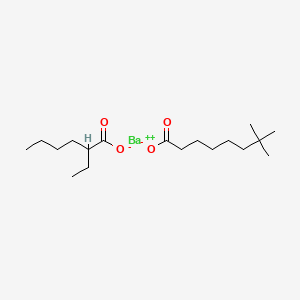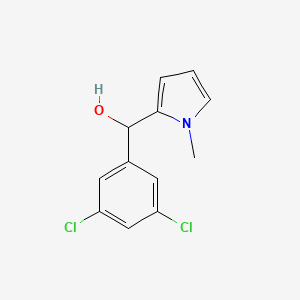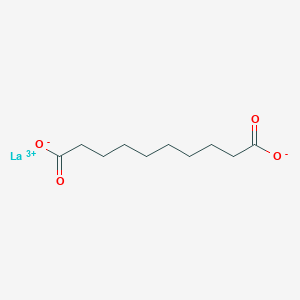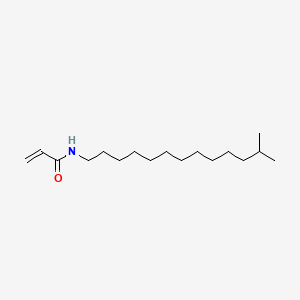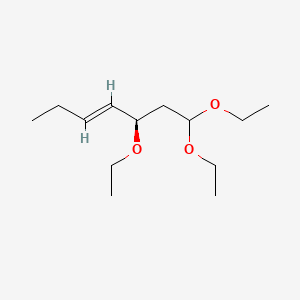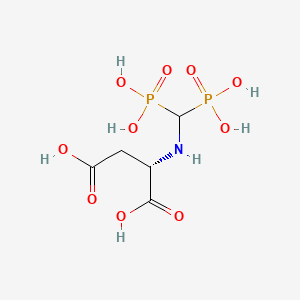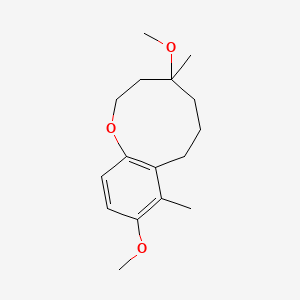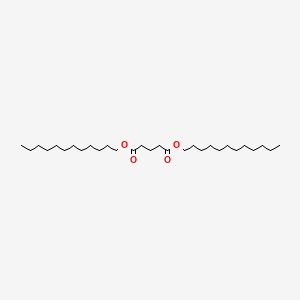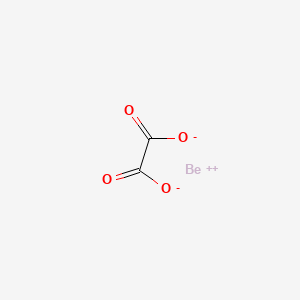
Aluminium heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium heptadecanoate is a chemical compound with the molecular formula C51H99AlO6. It is an aluminium salt of heptadecanoic acid, also known as margaric acid. This compound is part of a broader class of aluminium carboxylates, which are known for their diverse applications in various fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium heptadecanoate can be synthesized through the reaction of aluminium salts with heptadecanoic acid. One common method involves the reaction of aluminium chloride (AlCl3) with heptadecanoic acid in an organic solvent. The reaction typically proceeds as follows: [ \text{AlCl}3 + 3 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Al}(\text{C}{17}\text{H}_{35}\text{COO})_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of aluminium hydroxide or aluminium isopropoxide as starting materials. These compounds react with heptadecanoic acid under controlled conditions to yield this compound. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and heptadecanoic acid.
Reduction: It can be reduced to form aluminium metal and heptadecanoic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminium carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Carboxylic acids and their derivatives are used in substitution reactions.
Major Products:
Oxidation: Aluminium oxide (Al2O3) and heptadecanoic acid.
Reduction: Aluminium metal and heptadecanoic acid.
Substitution: Various aluminium carboxylates depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
Aluminium heptadecanoate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the formulation of pharmaceuticals.
Industry: It is used as a stabilizer in the production of plastics and as a lubricant in various industrial processes.
Wirkmechanismus
The mechanism of action of aluminium heptadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. It can form complexes with proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Magnesium heptadecanoate
- Strontium heptadecanoate
- Heptadecanoic acid, ammonium salt
Comparison: Aluminium heptadecanoate is unique due to its specific interactions with biomolecules and its stability under various conditions. Compared to magnesium and strontium heptadecanoates, it has different solubility and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
94266-37-2 |
|---|---|
Molekularformel |
C51H99AlO6 |
Molekulargewicht |
835.3 g/mol |
IUPAC-Name |
aluminum;heptadecanoate |
InChI |
InChI=1S/3C17H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h3*2-16H2,1H3,(H,18,19);/q;;;+3/p-3 |
InChI-Schlüssel |
IVBDXIGKGSOAPT-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


